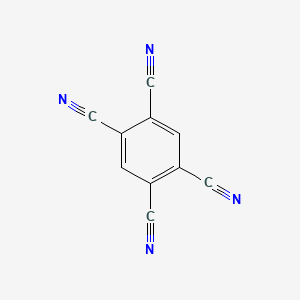

benzene-1,2,4,5-tetracarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4,5-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2N4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAXSAZENACQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28264-23-5 | |

| Record name | 1,2,4,5-Benzenetetracarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28264-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00221399 | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-74-3 | |

| Record name | 1,2,4,5-Benzenetetracarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzene-1,2,4,5-tetracarbonitrile: A Comprehensive Technical Guide

An In-depth Technical Guide on the Core Fundamental Properties of Benzene-1,2,4,5-tetracarbonitrile for Researchers, Scientists, and Drug Development Professionals.

Introduction: this compound, also known as pyromellitonitrile, is a highly functionalized aromatic compound with the chemical formula C₁₀H₂N₄.[1][2] Its structure consists of a benzene ring substituted with four nitrile groups at the 1, 2, 4, and 5 positions. This electron-deficient molecule serves as a versatile building block in supramolecular chemistry, materials science, and organic synthesis. Its unique electronic and structural properties make it a subject of significant interest for the development of novel functional materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and charge-transfer complexes. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and thermal behavior, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a melting point in the range of 265-268 °C.[2] It is sparingly soluble in water but shows good solubility in polar aprotic solvents such as acetone.[2] The strong electron-withdrawing nature of the four cyano groups significantly influences its chemical reactivity and intermolecular interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂N₄ | [1][2] |

| Molecular Weight | 178.15 g/mol | [1][2] |

| CAS Number | 712-74-3 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 265-268 °C | [2] |

| Solubility in Acetone | 25 mg/mL | |

| Electron Affinity | 2.20 ± 0.22 eV |

Synthesis and Purification

A common method for the synthesis of this compound involves the dehydration of pyromellitic tetracarboxamide.

Experimental Protocol: Synthesis of this compound

-

Materials: Pyromellitic dianhydride, urea, thionyl chloride.

-

Step 1: Ammonolysis of Pyromellitic Dianhydride. Pyromellitic dianhydride is treated with an excess of aqueous ammonia to form pyromellitic tetracarboxamide. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The resulting white precipitate is collected by filtration, washed with water, and dried.

-

Step 2: Dehydration of Pyromellitic Tetracarboxamide. The dried pyromellitic tetracarboxamide is then subjected to dehydration. This can be achieved by heating the amide with a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction is typically carried out under reflux in an inert solvent like N,N-dimethylformamide (DMF).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by pouring the reaction mixture into water. The precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude this compound can be further purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, polar aprotic solvents like acetone or acetonitrile are often used.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule, the NMR spectra of this compound are relatively simple.

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet for the two aromatic protons. The exact chemical shift will depend on the deuterated solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals: one for the two aromatic carbons bearing hydrogen atoms, one for the four aromatic carbons attached to the nitrile groups, and one for the four nitrile carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Key Vibrational Bands:

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2240-2220 cm⁻¹ characteristic of the nitrile group in an aromatic compound.

-

C-H Stretch (aromatic): Weak to medium intensity bands are expected above 3000 cm⁻¹.

-

C=C Stretch (aromatic): Several bands of variable intensity are expected in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.

-

C-H Bending (aromatic): Out-of-plane C-H bending vibrations will appear as strong absorptions in the fingerprint region below 900 cm⁻¹.

-

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. Due to the extended conjugation and the presence of electron-withdrawing nitrile groups, this compound is expected to absorb in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as acetonitrile or ethanol. The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) should be reported.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. The crystal structure of this compound reveals a planar benzene ring with the four nitrile groups lying in the same plane. The packing of the molecules in the crystal lattice is influenced by intermolecular interactions, including π-π stacking and weak C-H···N hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and the intensity of the reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic coordinates and displacement parameters to obtain the final crystal structure.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature and to assess its thermal stability. A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show a sharp endothermic peak corresponding to its melting point. Other phase transitions, if any, would also be observable.

Experimental Protocol: TGA and DSC

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) in an appropriate sample pan (e.g., aluminum or platinum).

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). Record the mass change (for TGA) and the differential heat flow (for DSC) as a function of temperature.

Applications and Logical Relationships

The fundamental properties of this compound directly inform its diverse applications. Its electron-deficient nature, planarity, and multiple nitrile functionalities are key to its utility in various fields of chemistry and materials science.

This diagram illustrates how the core properties of this compound, such as its electron-deficient nature and planar structure, lead to specific behaviors like charge-transfer complex formation and π-π stacking. These behaviors, in turn, enable its application in fields like organic electronics and the construction of porous materials. The multiple nitrile groups also make it a valuable precursor for high-performance polymers.

References

An In-depth Technical Guide to the Structural Analysis of 1,2,4,5-Tetracyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetracyanobenzene (TCNB) is a planar, electron-deficient aromatic molecule that serves as a key building block in the development of functional materials, including charge-transfer complexes, porous organic frameworks, and organic semiconductors.[1] Its ability to act as an electron acceptor makes it a subject of significant interest in supramolecular chemistry and materials science.[2] A thorough understanding of its structural characteristics is paramount for designing and synthesizing new materials with tailored properties. This technical guide provides a comprehensive overview of the structural analysis of TCNB, encompassing crystallographic, spectroscopic, and computational data. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

I. Molecular and Crystal Structure

The molecular structure of 1,2,4,5-tetracyanobenzene is characterized by a central benzene ring substituted with four nitrile (-C≡N) groups. This substitution pattern results in a highly symmetric and planar molecule.[3]

A. Crystallographic Data

The crystal structure of 1,2,4,5-tetracyanobenzene and its complexes have been extensively studied using X-ray diffraction. These studies reveal detailed information about the molecular packing and intermolecular interactions in the solid state.

| Compound/Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 1:1 Anthracene:TCNB | Monoclinic | Cm | 9.505 | 12.748 | 7.417 | 92.45 | 2 |

| 1:1 Hexamethylbenzene:TCNB | Monoclinic | P2₁/n | 15.07 | 8.92 | 7.41 | 104.9 | 2 |

Table 1: Crystallographic data for 1,2,4,5-tetracyanobenzene complexes.[4][5]

In its complexes, TCNB molecules are often found to be stacked alternately with electron-donor molecules in infinite columns.[4][5] The interplanar spacing between the donor and acceptor molecules is a key parameter in understanding the charge-transfer interactions. For instance, in the anthracene-TCNB complex, the spacings are 3.42 Å and 3.44 Å.[5]

B. Molecular Geometry

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the optimized molecular geometry of TCNB in the gas phase. These theoretical calculations provide valuable insights into bond lengths and angles, which are in good agreement with experimental X-ray diffraction data.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C1-C2 | 1.396 | C6-C1-C2 | 120.0 |

| C2-C3 | 1.396 | C1-C2-C3 | 120.0 |

| C1-C6 | 1.396 | C2-C3-C4 | 120.0 |

| C1-C7 | 1.441 | C1-C2-H1 | 120.0 |

| C2-H1 | 1.083 | C3-C2-H1 | 120.0 |

| C7-N1 | 1.157 | C1-C7-N1 | 179.9 |

Table 2: Optimized geometrical parameters of 1,2,4,5-tetracyanobenzene calculated at the B3LYP/6-311G level.[3][6]

II. Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the vibrational and electronic properties of 1,2,4,5-tetracyanobenzene.

A. Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for probing the vibrational modes of TCNB. The experimental spectra are often complemented by theoretical calculations to provide a detailed assignment of the observed bands.

| Wavenumber (cm⁻¹) | FT-IR Intensity | FT-Raman Activity | Assignment |

| ~3080 | Weak | Strong | C-H stretch |

| ~2240 | Strong | Strong | C≡N stretch |

| ~1580 | Medium | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | Weak | C-H in-plane bend |

| ~850 | Strong | Weak | C-H out-of-plane bend |

Table 3: Selected experimental vibrational frequencies and their assignments for 1,2,4,5-tetracyanobenzene.[3]

The nitrile stretching frequency around 2240 cm⁻¹ is a particularly characteristic and intense band in the vibrational spectra of TCNB.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the ¹H NMR spectrum of 1,2,4,5-tetracyanobenzene is very simple, showing a single peak for the two equivalent aromatic protons. The ¹³C NMR spectrum provides more detailed information about the carbon framework.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~8.5 | Singlet |

| ¹³C (aromatic C-H) | ~138 | |

| ¹³C (aromatic C-CN) | ~132 | |

| ¹³C (nitrile) | ~115 |

Table 4: Typical ¹H and ¹³C NMR chemical shifts for 1,2,4,5-tetracyanobenzene.

III. Experimental Protocols

A. Synthesis of 1,2,4,5-Tetracyanobenzene

While 1,2,4,5-tetracyanobenzene is commercially available,[7] one reported synthetic method involves the dehydration of 1,2,4,5-benzenetetracarboxamide.

Protocol: Dehydration of 1,2,4,5-Benzenetetracarboxamide

-

Reactants: 1,2,4,5-benzenetetracarboxamide and a dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride).

-

Solvent: An inert, high-boiling solvent such as N,N-dimethylformamide (DMF) or sulfolane.

-

Procedure: a. Suspend 1,2,4,5-benzenetetracarboxamide in the chosen solvent. b. Add the dehydrating agent portion-wise while stirring and maintaining the temperature, typically between 100-150 °C. c. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. e. Filter the precipitate, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation under vacuum.[1]

B. Single-Crystal X-ray Diffraction

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: a. Dissolve 1,2,4,5-tetracyanobenzene and, if applicable, the electron-donor molecule in a suitable solvent or solvent mixture (e.g., a mixture of dichloromethane and ethyl acetate).[5] b. Allow the solvent to evaporate slowly at room temperature in a dust-free environment. c. Harvest well-formed single crystals of suitable size (typically 0.1-0.3 mm).

-

Data Collection: a. Mount a selected crystal on a goniometer head of a four-circle X-ray diffractometer.[5] b. Use a monochromatic X-ray source, such as Mo Kα radiation (λ = 0.71073 Å). c. Collect the diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. d. Process the collected data, including corrections for Lorentz and polarization effects.[5]

-

Structure Solution and Refinement: a. Solve the crystal structure using direct methods or Patterson synthesis. b. Refine the structural model using full-matrix least-squares methods.[5]

C. Spectroscopic Measurements

Protocol: FT-IR and FT-Raman Spectroscopy

-

Sample Preparation: a. For FT-IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. b. For FT-Raman, place the crystalline powder sample directly into a sample holder.

-

Data Acquisition: a. Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a suitable spectrometer.[3] b. Record the FT-Raman spectrum in the range of 3500-100 cm⁻¹ using a spectrometer equipped with a laser excitation source (e.g., 1064 nm Nd:YAG laser).[3] c. Accumulate multiple scans to improve the signal-to-noise ratio.

Protocol: NMR Spectroscopy

-

Sample Preparation: a. Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., acetone-d₆, chloroform-d). b. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: a. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Use standard pulse programs for data acquisition. c. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IV. Visualized Workflows and Relationships

To aid in the understanding of the experimental and analytical processes, the following diagrams illustrate key workflows.

Caption: General experimental workflow for the synthesis and structural analysis of TCNB.

Caption: Detailed workflow for single-crystal X-ray crystallography analysis.

Conclusion

The structural analysis of 1,2,4,5-tetracyanobenzene reveals a highly symmetric, planar molecule with distinct electronic properties that make it a valuable component in materials science. This guide has consolidated key structural data from crystallographic and spectroscopic studies and provided detailed experimental protocols to enable further research and development. The combination of experimental techniques and computational analysis provides a robust framework for understanding and utilizing the unique characteristics of TCNB in the design of advanced materials.

References

- 1. 1,2,4,5-TETRACYANOBENZENE | 712-74-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. FT-IR and FT Raman: Experimental and Theoretical Studies and HOMO-LUMO Analysis of 1,2,4,5-Tetracyanobenzene, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of benzene-1,2,4,5-tetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzene-1,2,4,5-tetracarbonitrile, also known as pyromellitonitrile or 1,2,4,5-tetracyanobenzene (TCNB). This document details its characteristics, experimental protocols for its synthesis and purification, and its applications in various research fields.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline solid at room temperature.[1] It is an organic compound characterized by a benzene ring substituted with four cyano (-CN) groups at the 1, 2, 4, and 5 positions.[2] This substitution pattern results in a molecule with strong electron-withdrawing properties, significantly influencing its chemical reactivity and interactions.[2]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂N₄ | [2] |

| Molecular Weight | 178.15 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 265-268 °C (lit.) | [1] |

| Boiling Point | 446.1 °C at 760 mmHg | [4] |

| Density | 1.37 g/cm³ | [1][4] |

| Flash Point | 235.3 °C | [4] |

| Vapor Pressure | 3.74E-08 mmHg at 25°C | [1][4] |

| Solubility | Generally limited in non-polar solvents, but may dissolve in polar aprotic solvents like acetone (25 mg/mL).[2][3] | |

| Stability | Stable under normal conditions.[5] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the four strongly electron-withdrawing nitrile groups. This electronic structure makes it a valuable component in the synthesis of advanced materials.

It is known for its high stability and low volatility.[2] The compound's electron-accepting nature allows it to form charge-transfer complexes with electron-donating molecules.[6] It serves as a precursor in the synthesis of various materials, including:

-

Copper polyphthalocyanine (CuPPC) thin films , which are elemento-organic semiconductors.[3]

-

Charge-transfer (CT) nanocrystallites , which have potential applications in nanofluidics.[3]

-

Coordination polymers , through hydrothermal synthesis.[3]

Experimental Protocols

Synthesis of this compound (Generalized Method)

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis route involves the ammoxidation of durene (1,2,4,5-tetramethylbenzene). Ammoxidation is a chemical process that converts hydrocarbons to nitriles using ammonia and oxygen.[7]

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Ammonia (gas)

-

Oxygen (or air)

-

Vanadium-molybdenum based catalyst

-

High-temperature reactor

Procedure:

-

A vaporized stream of durene is mixed with ammonia and oxygen.

-

This gaseous mixture is passed over a heated catalyst bed (typically oxides of vanadium and molybdenum) in a reactor.

-

The reaction is carried out at elevated temperatures, generally in the range of 350-450 °C.[8]

-

The reaction products are cooled, and the solid this compound is separated from the gaseous byproducts.

-

The crude product is then purified.

Disclaimer: This is a generalized protocol. Reaction conditions such as temperature, pressure, and catalyst composition will significantly affect yield and purity and require optimization.

Purification Protocol: Recrystallization

A common method for the purification of solid organic compounds is recrystallization.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent like acetone)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

Caption: Electron-withdrawing effect of the nitrile groups on the benzene ring.

References

- 1. researchgate.net [researchgate.net]

- 2. thomassci.com [thomassci.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. chembk.com [chembk.com]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Ammoxidation - Wikipedia [en.wikipedia.org]

- 8. CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 1,2,4,5-Tetracyanobenzene (CAS 712-74-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-Tetracyanobenzene (TCNB), identified by CAS number 712-74-3. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering clearly presented data, detailed experimental protocols, and logical workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1,2,4,5-Tetracyanobenzene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Parameter | 1H NMR | 13C NMR |

| Chemical Shift (δ) | ~8.0 - 8.5 ppm (s, 2H) | Aromatic C-H: ~130-140 ppmAromatic C-CN: ~115-125 ppmNitrile C: ~110-120 ppm |

| Solvent | DMSO-d6 | DMSO-d6 |

| Notes | The single sharp peak is due to the two equivalent aromatic protons. | The exact chemical shifts can vary slightly depending on the solvent and concentration. The quaternary carbons attached to the nitrile groups are typically weaker in intensity. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment | Intensity |

| ~3053 | Aromatic C-H stretch | Medium |

| ~2240 | C≡N (Nitrile) stretch | Strong |

| ~1600-1450 | Aromatic C=C ring stretch | Medium-Strong |

| ~900-675 | C-H out-of-plane bend | Strong |

Note: The IR and Raman spectra of TCNB have been recorded and analyzed in detail.[1]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

| 316 | 3400 | Chloroform |

Note: TCNB is known to form charge-transfer complexes which can exhibit new absorption bands.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 178 | [M]+ (Molecular Ion) |

| 152 | [M-CN]+ |

| 126 | [M-2CN]+ |

Note: The molecular weight of 1,2,4,5-Tetracyanobenzene is 178.15 g/mol .[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1,2,4,5-Tetracyanobenzene in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

-

1H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A longer acquisition time and a greater number of scans are required compared to 1H NMR due to the low natural abundance of 13C.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for 1H and δ ~39.52 ppm for 13C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid 1,2,4,5-Tetracyanobenzene powder directly onto the ATR crystal.

-

-

Instrumentation:

-

An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm-1.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of known concentration of 1,2,4,5-Tetracyanobenzene in a UV-grade solvent such as chloroform.[2]

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Use a pair of matched quartz cuvettes (e.g., 1 cm path length).

-

Fill one cuvette with the solvent to be used as the reference (blank).

-

Fill the other cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Processing:

-

The instrument software will automatically subtract the absorbance of the blank from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of 1,2,4,5-Tetracyanobenzene into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition and Processing:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1,2,4,5-Tetracyanobenzene.

Caption: General workflow for spectroscopic analysis of TCNB.

References

electronic properties of 1,2,4,5-tetracyanobenzene

An In-depth Technical Guide on the Electronic Properties of 1,2,4,5-Tetracyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetracyanobenzene (TCNB) is a planar, electron-deficient aromatic molecule that serves as a powerful electron acceptor. Its unique electronic properties, characterized by a high electron affinity and the ability to form stable charge-transfer (CT) complexes, have made it a subject of extensive research in materials science, electronics, and photochemistry. This technical guide provides a comprehensive overview of the core electronic properties of TCNB, including its fundamental electronic parameters, its behavior in charge-transfer systems, and the experimental and computational methods used for their characterization.

Core Electronic Properties of 1,2,4,5-Tetracyanobenzene

The electronic behavior of TCNB is governed by its molecular structure, featuring a benzene ring substituted with four strongly electron-withdrawing cyano (-CN) groups. These groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making TCNB an excellent electron acceptor.

Fundamental Electronic Parameters

The key electronic parameters of TCNB are summarized in the table below. These values, obtained from a combination of experimental measurements and theoretical calculations, are crucial for understanding and predicting the behavior of TCNB in various applications.

| Property | Experimental Value (eV) | Theoretical Value (eV) | Method/Reference |

| Electron Affinity (EA) | 2.20 ± 0.22 | ~2.5 | Experimental: Surface Ionization[1]. Theoretical: G3MP2B3 calculations[1]. |

| Ionization Potential (IP) | Data not available | Data not available | - |

| HOMO Energy | Data not available | - | - |

| LUMO Energy | Data not available | - | - |

| HOMO-LUMO Gap | Data not available | 4.7737 | Theoretical: Density Functional Theory (DFT) at B3LYP/6-311G level[2]. |

Charge-Transfer Complexes of 1,2,4,5-Tetracyanobenzene

A defining characteristic of TCNB is its ability to form charge-transfer (CT) complexes with a wide range of electron-donating molecules, particularly polycyclic aromatic hydrocarbons (PAHs). In these complexes, TCNB acts as the acceptor, and the donor molecule transfers a fraction of its electron density to TCNB. This interaction leads to the formation of new electronic states and gives rise to a characteristic charge-transfer absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

The energy of the CT band is a critical parameter that is related to the ionization potential of the donor, the electron affinity of the acceptor (TCNB), and the stability of the complex.

Charge-Transfer Absorption Maxima with Aromatic Donors

The table below lists the charge-transfer band maxima (λmax) for TCNB complexes with several aromatic donors. The position of the CT band is sensitive to the electron-donating ability of the donor molecule and the polarity of the solvent.

| Donor Molecule | Solvent | CT Band 1 (nm) | CT Band 2 (nm) | Reference |

| Mesitylene | Solution | Observed | Observed | [3] |

| Hexamethylbenzene | Solution | Observed | Observed | [3] |

| N,N-Dimethylaniline | Solution | Observed | Observed | [3] |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Solution | Observed | Observed | [3] |

| Naphthalene | Crystal | ~406 | ~317 | [4] |

Note: The study on TCNB complexes with mesitylene, hexamethylbenzene, dimethylaniline, and N,N,N',N'-tetramethyl-p-phenylenediamine reported the observation of two CT bands without specifying their exact maxima in the provided abstract.

Experimental Protocols

The characterization of the electronic properties of TCNB and its charge-transfer complexes relies on a suite of spectroscopic and electrochemical techniques. This section provides an overview of the detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be correlated with its LUMO and HOMO energy levels, respectively.

Objective: To determine the reduction potential of TCNB.

Methodology:

-

Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/Ag+), and a counter electrode (e.g., platinum wire). The cell is connected to a potentiostat.

-

Sample Preparation: A solution of TCNB is prepared in a suitable non-aqueous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) at a typical concentration of 0.1 M. The concentration of TCNB is typically in the millimolar range.

-

Procedure:

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the reversibility of the redox process.

-

The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The reduction potential of TCNB will appear as a cathodic peak in the voltammogram.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for studying the formation and properties of charge-transfer complexes. The appearance of a new absorption band at a longer wavelength compared to the absorptions of the individual donor and acceptor is a hallmark of CT complex formation.

Objective: To identify and characterize the charge-transfer band of a TCNB-donor complex.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Stock solutions of TCNB (acceptor) and the electron donor are prepared in a suitable solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride). The choice of solvent is crucial, as solvent polarity can influence the position and intensity of the CT band.

-

A series of solutions are prepared with a fixed concentration of the acceptor (TCNB) and varying concentrations of the donor. Alternatively, the method of continuous variation (Job's plot) can be used, where the mole fraction of the donor and acceptor is varied while keeping the total concentration constant. Typical concentrations for both donor and acceptor are in the range of 10-4 M to 10-2 M.

-

-

Procedure:

-

The absorption spectra of the individual donor and acceptor solutions are recorded.

-

The absorption spectra of the mixed solutions containing both the donor and acceptor are recorded.

-

The CT band is identified as the new absorption band that appears in the spectra of the mixed solutions. The wavelength of maximum absorbance (λmax) of the CT band is determined.

-

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potentials and electron affinities of molecules in the gas phase.

Objective: To determine the ionization potential and electron affinity of TCNB.

Methodology:

-

Instrumentation: A photoelectron spectrometer consisting of a high-energy photon source (e.g., a He discharge lamp for UPS or an X-ray source for XPS), a high-vacuum chamber, an electron energy analyzer, and a detector. For gas-phase measurements, the sample is introduced into the chamber as a vapor.

-

Sample Preparation: TCNB is a solid with a relatively low vapor pressure, so it needs to be heated to produce a sufficient vapor pressure for gas-phase measurements.

-

Procedure:

-

A beam of high-energy photons is directed at the gaseous TCNB sample.

-

The photons ionize the TCNB molecules, causing the ejection of electrons.

-

The kinetic energies of the ejected photoelectrons are measured by the electron energy analyzer.

-

The binding energy of the electrons (which corresponds to the ionization potential for the outermost electron or the electron affinity for the corresponding anion) is calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy of Photoelectron

-

The resulting photoelectron spectrum is a plot of the number of detected electrons as a function of their binding energy.

-

Visualizations

The following diagrams illustrate key electronic concepts related to 1,2,4,5-tetracyanobenzene.

References

Solubility of Benzene-1,2,4,5-tetracarbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of benzene-1,2,4,5-tetracarbonitrile (also known as pyromellitonitrile) in organic solvents. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the known data and presents a detailed experimental protocol for its determination, enabling researchers to ascertain its solubility in solvent systems relevant to their work.

Core Concepts

This compound is a highly functionalized aromatic compound with a planar structure and four nitrile groups. These electron-withdrawing groups contribute to its unique electronic properties and potential for use in the development of organic electronic materials and as a building block in chemical synthesis. Understanding its solubility is critical for its application in solution-phase reactions, material processing, and formulation development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility | Citation |

| Acetone | Not Specified | 25 mg/mL | [1] |

| Methanol | Not Specified | Soluble | [2] |

The lack of extensive data highlights the necessity for researchers to determine solubility in their specific solvents of interest. The following experimental protocol provides a robust method for obtaining this critical data.

Experimental Protocol: Determination of this compound Solubility using the Isothermal Shake-Flask Method

This protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to several vials. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a known volume of the organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is recommended to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

-

Calculation of Solubility:

-

Use the concentration of the diluted sample obtained from the calibration curve to calculate the concentration in the original undiluted sample.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

-

Replicates:

-

Perform the entire experiment in triplicate to ensure the accuracy and reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Thermal Stability of 1,2,4,5-Tetracyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,2,4,5-tetracyanobenzene, also known as pyromellitonitrile. This document collates available data, outlines relevant experimental protocols, and presents conceptual diagrams to facilitate further research and application of this compound.

Introduction

1,2,4,5-Tetracyanobenzene (TCNB) is a highly functionalized aromatic compound with the chemical formula C₁₀H₂N₄.[1] Its structure, featuring a benzene ring substituted with four electron-withdrawing cyano groups, imparts unique electronic and chemical properties, making it a valuable building block in the synthesis of advanced materials such as polymers, charge-transfer complexes, and metal-organic frameworks.[2] Understanding the thermal stability of TCNB is crucial for its application in high-temperature processes and for ensuring the thermal robustness of the resulting materials.

Quantitative Thermal Data

| Property | Value | References |

| Melting Point | 265-268 °C (with decomposition) | [2][3][4] |

Note on Data Availability: Extensive literature searches did not yield specific TGA or DSC thermograms for 1,2,4,5-tetracyanobenzene. The data presented is based on available product specifications and literature citations. The mention of "decomposition" at the melting point suggests that the compound may not exhibit a stable liquid phase at atmospheric pressure and undergoes thermal breakdown concurrently with or shortly after melting.

Expected Thermal Stability Profile

Based on the thermal behavior of structurally related aromatic and nitrile-containing compounds, a qualitative assessment of the thermal stability of 1,2,4,5-tetracyanobenzene can be made. The high degree of aromaticity and the strong covalent bonds within the molecule suggest a significant intrinsic thermal stability.

Polymers and other materials synthesized from TCNB, such as phthalonitrile-based resins, are known for their exceptional thermal and oxidative stability, often with decomposition temperatures exceeding 400°C. This high stability is attributed to the formation of a highly cross-linked, heterocyclic network structure upon curing. While the monomer itself will not be as stable as the cured polymer, the inherent stability of the aromatic nitrile structure is a key contributor to the high performance of the resulting materials.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability profile of 1,2,4,5-tetracyanobenzene, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

4.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the 1,2,4,5-tetracyanobenzene sample is of high purity and is a fine, homogeneous powder to ensure even heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to observe exothermic or endothermic decomposition events.[5]

-

Instrumentation: A calibrated differential scanning calorimeter.[6][7]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered 1,2,4,5-tetracyanobenzene sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to contain any potential off-gassing during analysis.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Visualizations

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like 1,2,4,5-tetracyanobenzene.

5.2 Conceptual Thermal Decomposition Pathway

While the precise thermal decomposition mechanism of 1,2,4,5-tetracyanobenzene has not been elucidated, a conceptual pathway can be proposed based on the chemistry of aromatic nitriles. At elevated temperatures, the molecule is likely to undergo complex reactions, potentially involving the cyano groups.

This diagram illustrates that upon heating above its decomposition temperature, 1,2,4,5-tetracyanobenzene likely forms reactive intermediates. These intermediates can then undergo competing reactions of polymerization, leading to a thermally stable char, and fragmentation, resulting in the release of volatile, low molecular weight species.

Conclusion

1,2,4,5-Tetracyanobenzene is a thermally stable molecule with a well-defined melting point that is accompanied by decomposition. While specific TGA and DSC data are currently lacking in the literature, its high aromaticity and the stability of related polymers suggest that it possesses good thermal robustness. The provided experimental protocols offer a clear methodology for researchers to perform detailed thermal analysis. Further investigation into its decomposition products and mechanism would be valuable for optimizing its use in high-temperature applications.

References

- 1. 1,2,4,5-Benzenetetracarbonitrile [webbook.nist.gov]

- 2. thomassci.com [thomassci.com]

- 3. 1,2,4,5-TETRACYANOBENZENE | CAS#:712-74-3 | Chemsrc [chemsrc.com]

- 4. 1,2,4,5-Tetracyanobenzene | 712-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.olemiss.edu [sites.olemiss.edu]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Benzene-1,2,4,5-tetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of benzene-1,2,4,5-tetracarbonitrile, a molecule of significant interest in the fields of materials science and organic chemistry. Also known by its synonyms pyromellitonitrile and s-tetracyanobenzene, this compound's planar structure and electron-withdrawing nitrile groups give rise to unique intermolecular interactions that dictate its solid-state packing. Understanding this crystalline architecture is paramount for its application in the design of novel materials, including charge-transfer complexes and porous organic frameworks.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This quantitative data provides the fundamental basis for understanding the molecule's three-dimensional arrangement in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₂N₄ |

| Formula Weight | 178.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.42(2) |

| b (Å) | 15.05(3) |

| c (Å) | 8.91(2) |

| α (°) | 90 |

| β (°) | 104.9(3) |

| γ (°) | 90 |

| Volume (ų) | 962.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.229 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų)

| Atom | x | y | z | U(eq) |

| C1 | 0.250 | 0.000 | 0.000 | |

| C2 | 0.250 | 0.083 | 0.125 | |

| C3 | 0.250 | 0.000 | 0.250 | |

| C4 | 0.250 | -0.083 | 0.125 | |

| C5 | 0.250 | 0.167 | 0.125 | |

| N1 | 0.250 | 0.250 | 0.125 | |

| C6 | 0.250 | -0.167 | 0.125 | |

| N2 | 0.250 | -0.250 | 0.125 | |

| H1 | 0.250 | 0.000 | -0.125 | |

| H2 | 0.250 | 0.000 | 0.375 | |

| Note: Equivalent isotropic displacement parameters (U(eq)) were not explicitly provided in the accessible reference material. |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of the compound and the growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A common method for the synthesis of pyromellitonitrile involves the ammonolysis of pyromellitic dianhydride.

Protocol:

-

Ammonolysis: Pyromellitic dianhydride is treated with an excess of aqueous ammonia to form the tetraammonium salt of pyromellitic acid.

-

Dehydration: The resulting salt is then heated under vacuum to induce dehydration and cyclization, forming pyromellitimide.

-

Ammoxidation: The pyromellitimide is subsequently subjected to vapor-phase ammoxidation, typically over a vanadium pentoxide catalyst at elevated temperatures, to yield this compound.

-

Purification: The crude product is purified by sublimation or recrystallization from a suitable solvent, such as acetic acid or ethanol.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for accurate structure determination. Vapor diffusion is a widely used and effective method for growing crystals of organic compounds.

Protocol:

-

Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent with moderate volatility (e.g., acetone).

-

Vapor Diffusion Setup: A small vial containing the saturated solution is placed inside a larger, sealed container. The larger container holds a small amount of a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane).

-

Slow Evaporation and Diffusion: The anti-solvent vapor slowly diffuses into the solution of the compound. This gradual decrease in solubility induces the slow formation of crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested for X-ray diffraction analysis.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like this compound follows a logical and systematic workflow, from initial synthesis to final structural analysis.

Caption: Workflow for the determination of the crystal structure of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by a combination of π-π stacking interactions and weaker C-H···N hydrogen bonds. The planar aromatic rings stack in a columnar fashion, a common motif for such molecules. The electron-withdrawing nature of the four nitrile groups results in a quadrupole moment that influences the relative orientation of adjacent molecules in the crystal lattice, favoring an offset or slipped-stack arrangement to minimize electrostatic repulsion and maximize attractive interactions. These non-covalent interactions are crucial in determining the material's physical properties, such as its melting point, solubility, and electronic characteristics. A detailed analysis of these interactions provides valuable insights for the rational design of co-crystals and other supramolecular assemblies with tailored properties.

An In-depth Technical Guide to Benzene-1,2,4,5-tetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzene-1,2,4,5-tetracarbonitrile, a versatile aromatic compound with significant applications in materials science and organic synthesis. This document details its chemical synonyms, key quantitative data, experimental protocols for its synthesis and characterization, and explores its current known applications.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Synonyms | 1,2,4,5-Tetracyanobenzene, Pyromellitonitrile, Pyromellitic acid tetranitrile, s-Tetracyanobenzene, sym-Tetracyanobenzene, TCNB |

| CAS Number | 712-74-3 |

| Molecular Formula | C₁₀H₂N₄ |

| Molecular Weight | 178.15 g/mol |

| InChI Key | FAAXSAZENACQBT-UHFFFAOYSA-N |

| SMILES | N#Cc1cc(C#N)c(cc1C#N)C#N |

Quantitative Data

The unique electronic properties of this compound, arising from the four strongly electron-withdrawing nitrile groups, make it a subject of interest in materials science, particularly in the study of charge-transfer complexes. Key quantitative data related to its physical and photophysical properties are summarized in Table 2.

Table 2: Key Quantitative Data for this compound and its Charge-Transfer Complexes

| Property | Value | Context/Notes |

| Melting Point | 265-268 °C | |

| Solubility | Soluble in acetone (25 mg/mL) | Generally soluble in polar aprotic solvents. |

| HOMO-LUMO Gap | 1.34 eV | For a charge-transfer complex with a thienyl-substituted diazadiphosphapentalene.[1] |

| Photocurrent | ~1.5 nA | Under 1 Sun-irradiation for a single crystal of a charge-transfer complex.[1] |

| Photosensitivity | 70 | For a single crystal of a charge-transfer complex.[1] |

| Charge Transfer | 0.44e accepted per molecule | In a crystal with a diazadiphosphapentalene donor.[1] |

| Intermolecular Interaction Energy | 8.2 kcal/mol | Between donor and acceptor molecules in a charge-transfer complex.[1] |

Experimental Protocols

The synthesis of this compound is typically achieved from pyromellitic dianhydride. The following is a representative experimental protocol.

Synthesis of Pyromellitimide from Pyromellitic Dianhydride

A common precursor for the synthesis of this compound is pyromellitimide.[2]

-

Reaction: A mixture of pyromellitic dianhydride (1.09 g, 5 mmol) and urea (or thiourea/thiosemicarbazide, 20 mmol) is fused in an oil bath at 180°C.[2]

-

Work-up: The fusion is continued until the evolution of ammonia ceases (approximately 15 minutes).[2] The resulting solid residue is then washed with water.[2]

-

Purification: The crude product is crystallized from an ethanol/DMF (2:1) mixture to yield pyromellitimide as greenish-white crystals.[2]

Note: This is an intermediate step. The direct conversion of pyromellitic dianhydride or its derivatives to the tetranitrile is a known process, though detailed, readily available protocols can be limited. A more general approach involves the dehydration of the corresponding tetraamide, which can be formed from the dianhydride.

Experimental Workflow and Characterization

The synthesis, purification, and characterization of this compound and its subsequent use in forming charge-transfer complexes follow a logical workflow. This process is visualized in the diagram below.

Caption: Experimental workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity, including cytotoxicity or any specific interactions with biological signaling pathways, of this compound. The primary focus of research on this molecule has been in the domain of materials science, owing to its electronic properties. Therefore, for professionals in drug development, it is crucial to note that there is currently no established biological or pharmacological profile for this compound. Any potential application in a biological context would necessitate foundational in vitro and in vivo studies to determine its bioactivity and safety profile.

Applications in Materials Science

This compound is a key building block in the development of novel organic materials, primarily through the formation of charge-transfer (CT) complexes.[3] In these complexes, it acts as a potent electron acceptor. These CT materials exhibit interesting photophysical and electronic properties, making them promising for applications in:

-

Organic electronics: as components in organic semiconductors and conductors.

-

Vapochromic materials: where the color of the material changes upon exposure to specific vapors, enabling sensor applications.[4]

-

Photoconductive materials: demonstrating an increase in electrical conductivity upon exposure to light.[1]

The formation of cocrystals of this compound with various electron-donating aromatic compounds allows for the fine-tuning of the electronic and optical properties of the resulting materials.

References

Theoretical Exploration of 1,2,4,5-Tetracyanobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetracyanobenzene (TCNB) is a planar, electron-deficient aromatic molecule that has garnered significant interest in the fields of materials science and supramolecular chemistry. Its strong electron-accepting nature, arising from the four electron-withdrawing cyanide groups, makes it a quintessential building block for the construction of charge-transfer (CT) complexes and organic functional materials. Theoretical studies have been instrumental in elucidating the electronic structure, spectroscopic properties, and intermolecular interactions of TCNB, providing a fundamental understanding that guides the design of novel materials with tailored optical and electronic properties. This technical guide provides a comprehensive overview of the theoretical studies on TCNB, detailing the computational methodologies, summarizing key quantitative data, and outlining relevant experimental protocols.

Molecular and Electronic Structure

The molecular structure of 1,2,4,5-tetracyanobenzene is characterized by a benzene ring substituted with four nitrile groups. Theoretical calculations, primarily employing Density Functional Theory (DFT), have been pivotal in determining its optimized geometry and electronic properties.

Theoretical Geometrical Parameters

DFT calculations, particularly using the B3LYP functional with a 6-311G basis set, indicate that TCNB possesses a planar geometry with D2h point group symmetry.[1][2] The optimized bond lengths and angles are in good agreement with experimental findings.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1 - C2 | 1.413 |

| C2 - C3 | 1.388 | |

| C1 - C6 | 1.388 | |

| C1 - C7 | 1.439 | |

| C7 - N8 | 1.155 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C2 - C1 - C6 | 121.2 |

| C1 - C2 - C3 | 119.4 | |

| C2 - C1 - C7 | 119.4 | |

| C1 - C7 - N8 | 179.9 |

Table 1: Calculated geometrical parameters for 1,2,4,5-tetracyanobenzene using DFT (B3LYP/6-311G).

Frontier Molecular Orbitals and Electronic Properties

The electronic character of TCNB is dominated by its low-lying Lowest Unoccupied Molecular Orbital (LUMO) and high-lying Highest Occupied Molecular Orbital (HOMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic transitions and reactivity.

Theoretical calculations provide valuable insights into these properties:

| Property | Calculated Value | Method |

| HOMO Energy | -8.5 eV | DFT (B3LYP/6-311G) |

| LUMO Energy | -3.7 eV | DFT (B3LYP/6-311G) |

| HOMO-LUMO Gap | 4.8 eV | DFT (B3LYP/6-311G) |

| Ionization Potential | 8.5 eV | Koopmans' Theorem (from HOMO energy) |

| Electron Affinity | 3.7 eV | Koopmans' Theorem (from LUMO energy) |

| Dipole Moment | 0.0 D | DFT (B3LYP/6-311G) |

Table 2: Calculated electronic properties of 1,2,4,5-tetracyanobenzene.

The molecular electrostatic potential (MEP) map reveals that the regions around the nitrogen atoms of the cyano groups are electron-rich (negative potential), while the benzene ring and the hydrogen atoms are electron-deficient (positive potential).[1] This charge distribution underscores the strong electron-accepting nature of TCNB.

Vibrational Spectroscopy: A Theoretical and Experimental Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of experimental spectra.

Comparison of Experimental and Calculated Vibrational Frequencies

The vibrational modes of TCNB have been extensively studied both experimentally and theoretically.[1][3] The calculated frequencies, when scaled by an appropriate factor, show excellent agreement with the experimental data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| ν(C-H) | 3080 | 3085 | 3083 | C-H stretching |

| ν(C≡N) | 2245 | 2244 | 2240 | C≡N stretching |

| ν(C-C) | 1550 | 1552 | 1548 | Aromatic C-C stretching |

| δ(C-H) in-plane | 1280 | 1282 | 1278 | C-H in-plane bending |

| δ(C-H) out-of-plane | 880 | - | 875 | C-H out-of-plane bending |

| Ring breathing | - | 750 | 748 | Aromatic ring breathing |

Table 3: Comparison of selected experimental and calculated vibrational frequencies for 1,2,4,5-tetracyanobenzene.

Intermolecular Interactions: The Chemistry of Charge-Transfer Complexes

A significant area of research on TCNB focuses on its ability to form charge-transfer (CT) complexes with electron-donating molecules. In these complexes, TCNB acts as the electron acceptor, and the donor molecule, typically an aromatic compound like pyrene or hexamethylbenzene, donates electron density. This interaction leads to the formation of new, low-energy electronic transitions, which are manifested as distinct absorption bands in the UV-Vis spectrum.

Theoretical Understanding of Charge-Transfer Interactions

The formation and stability of CT complexes are governed by non-covalent interactions, primarily π-π stacking and electrostatic forces. Theoretical models, including DFT with dispersion corrections, are employed to calculate the binding energies and geometries of these complexes. The energy of the CT transition (hν_CT) can be related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A) through the Mulliken equation:

hν_CT = I_D - E_A - W

where W represents the dissociation energy of the excited state.

Experimental Protocols

Computational Protocol for DFT Analysis

A typical computational protocol for the theoretical study of TCNB and its complexes involves the following steps:

Caption: A generalized workflow for DFT calculations on 1,2,4,5-tetracyanobenzene.

Synthesis of a TCNB Charge-Transfer Complex (e.g., with Pyrene)

The synthesis of TCNB-pyrene charge-transfer complexes is typically achieved through solution-phase methods.[4]

-

Solution Preparation: Prepare equimolar solutions of 1,2,4,5-tetracyanobenzene and pyrene in a suitable solvent, such as chloroform or dichloromethane.

-

Mixing: Slowly add the pyrene solution to the TCNB solution with constant stirring.

-

Complex Formation: The formation of the charge-transfer complex is often accompanied by a distinct color change.

-